1h-Pyrazolo[3,4-c]pyridine-1-carboxylic acid,5-bromo-3-chloro-,1,1-dimethylethyl ester
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Overview
Description
tert-Butyl 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with tert-butyl, bromo, and chloro substituents. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through various methods, including cyclization reactions involving appropriate precursors such as 3-chloropyridine and hydrazine derivatives.
Introduction of Substituents: The bromo and chloro substituents are introduced through halogenation reactions.
tert-Butyl Protection: The tert-butyl group is introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazolopyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
tert-Butyl 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing inhibitors of enzymes and receptors, such as tropomyosin receptor kinases (TRKs), which are implicated in cancer.
Biological Studies: It is employed in studies to understand the structure-activity relationships (SAR) of pyrazolopyridine derivatives and their interactions with biological targets.
Chemical Biology: The compound is used as a probe to investigate cellular pathways and mechanisms of action of potential therapeutic agents.
Industrial Applications: It is utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a TRK inhibitor, the compound binds to the ATP-binding site of the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness
tert-Butyl 5-bromo-3-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and chloro substituents allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H11BrClN3O2 |
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Molecular Weight |
332.58 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3-chloropyrazolo[3,4-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H11BrClN3O2/c1-11(2,3)18-10(17)16-7-5-14-8(12)4-6(7)9(13)15-16/h4-5H,1-3H3 |
InChI Key |
KVUCKKGNZBTUSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CN=C(C=C2C(=N1)Cl)Br |
Origin of Product |
United States |
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